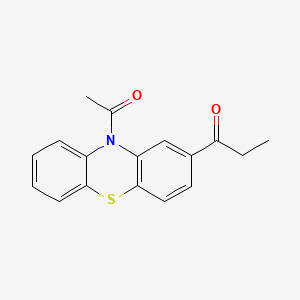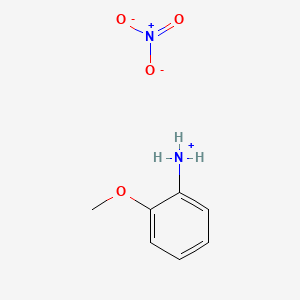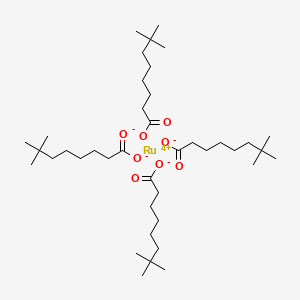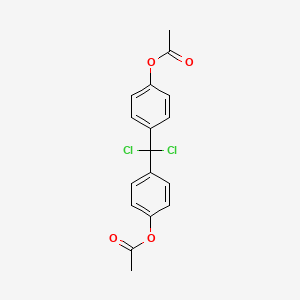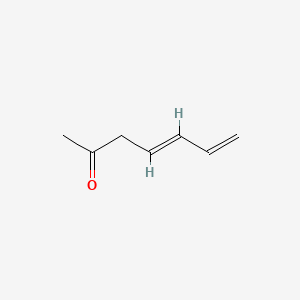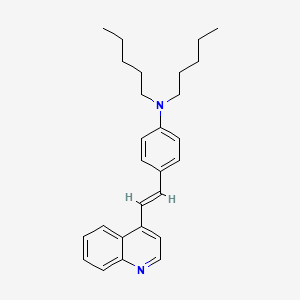
N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline is an organic compound with the molecular formula C27H34N2 and a molecular weight of 386.5723 g/mol It is a derivative of aniline, featuring a quinoline moiety attached via a vinyl group to the para position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction, often using a Wittig reaction or Heck coupling to introduce the vinyl group.
N-Alkylation: The final step involves the N-alkylation of the aniline ring with pentyl halides under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: N,N-Dipentyl-4-(2-(4-quinolinyl)ethyl)aniline.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
- N,N-Dibenzyl-4-(2-(4-quinolinyl)vinyl)aniline
- N,N-Diphenyl-4-(2-(4-quinolinyl)vinyl)aniline
- N,N-Dimethyl-4-(2-(4-quinolinyl)vinyl)aniline
Comparison: N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to its pentyl groups, which confer distinct physicochemical properties, such as increased lipophilicity and potential for enhanced membrane permeability. This distinguishes it from its analogs, which may have different alkyl or aryl substituents, affecting their solubility, reactivity, and biological activity .
Properties
CAS No. |
7498-21-7 |
|---|---|
Molecular Formula |
C27H34N2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C27H34N2/c1-3-5-9-21-29(22-10-6-4-2)25-17-14-23(15-18-25)13-16-24-19-20-28-27-12-8-7-11-26(24)27/h7-8,11-20H,3-6,9-10,21-22H2,1-2H3/b16-13+ |
InChI Key |
ITAZBTTYYXCYLS-DTQAZKPQSA-N |
Isomeric SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


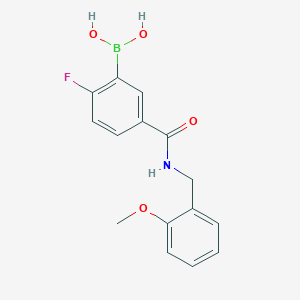
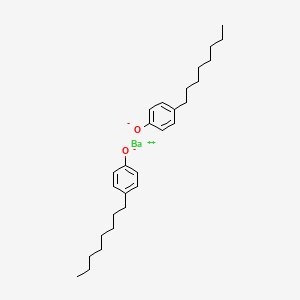
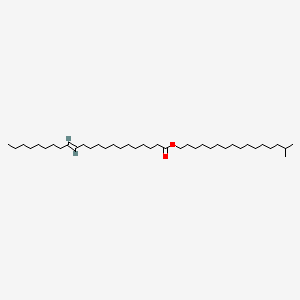
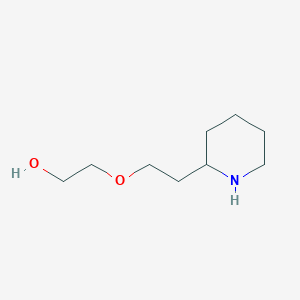
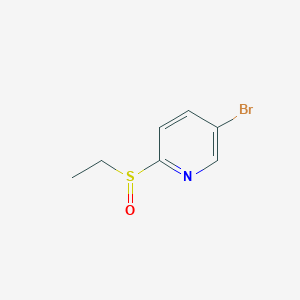

![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
